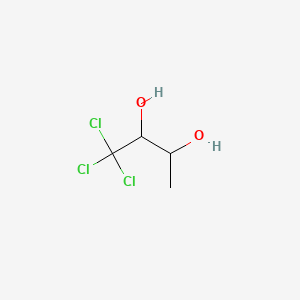
1,1,1-Trichlorobutane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichlorobutane-2,3-diol is an organic compound with the molecular formula C₄H₇Cl₃O₂ It is a chlorinated diol, characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a butane backbone
Preparation Methods
The synthesis of 1,1,1-Trichlorobutane-2,3-diol can be achieved through several methods. One common approach involves the chlorination of butane-2,3-diol. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction proceeds as follows:
C₄H₈(OH)₂+3Cl₂→C₄H₇Cl₃O₂+3HCl
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
1,1,1-Trichlorobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or ammonia (NH₃).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ may yield chlorinated carboxylic acids, while reduction with LiAlH₄ can produce chlorinated alcohols.
Scientific Research Applications
1,1,1-Trichlorobutane-2,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trichlorobutane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong bonds with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparison with Similar Compounds
1,1,1-Trichlorobutane-2,3-diol can be compared with other chlorinated diols, such as 2,2,4,4-Tetramethyl-1,3-cyclobutanediol and 1,3-Dioxanes. These compounds share similar structural features but differ in their chemical properties and applications. For example:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound is used as a monomer in the production of polymeric materials and has applications in the manufacture of BPA-free plastics.
1,3-Dioxanes: These compounds are used as protective groups in organic synthesis and have applications in the stabilization of carbonyl compounds.
Properties
CAS No. |
32817-82-6 |
|---|---|
Molecular Formula |
C4H7Cl3O2 |
Molecular Weight |
193.45 g/mol |
IUPAC Name |
1,1,1-trichlorobutane-2,3-diol |
InChI |
InChI=1S/C4H7Cl3O2/c1-2(8)3(9)4(5,6)7/h2-3,8-9H,1H3 |
InChI Key |
JUELTGCZCZPHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(Cl)(Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















